molecular formula C13H17NO4 B8405574 5-Amino-2-(tetrahydrofuran-3-yloxy)-benzoic acid ethylester

5-Amino-2-(tetrahydrofuran-3-yloxy)-benzoic acid ethylester

Cat. No. B8405574
M. Wt: 251.28 g/mol
InChI Key: GIAQBYFRHPLEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08951999B2

Procedure details

Prepared analogously to example 53a with 2-fluoro-5-nitro-benzic acid ethylester (1 g; 4.69 mmol); tetrahydrofuran-3-ol (379 μL; 4.69 mmol); KOtBu (578 mg; 5.16 mmol) in DMF and for step ii) 10 mL MeOH; 5 mL THF and Pd/C (40 mg), H2 (3 bar).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
379 μL
Type
reactant
Reaction Step Two
Name
Quantity
578 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
40 mg
Type
catalyst
Reaction Step Six
Name
Quantity
5 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[C:5]1[CH:10]=[C:9]([N+:11]([O-])=O)[CH:8]=[CH:7][C:6]=1F)[CH3:2].[O:16]1[CH2:20][CH2:19][CH:18]([OH:21])[CH2:17]1.CC([O-])(C)C.[K+].CO>CN(C=O)C.[Pd].C1COCC1>[CH2:1]([O:3][C:4](=[O:15])[C:5]1[CH:10]=[C:9]([NH2:11])[CH:8]=[CH:7][C:6]=1[O:21][CH:18]1[CH2:19][CH2:20][O:16][CH2:17]1)[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(C1=C(C=CC(=C1)[N+](=O)[O-])F)=O
Step Two
Name
Quantity
379 μL
Type
reactant
Smiles
O1CC(CC1)O
Step Three
Name
Quantity
578 mg
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
Quantity
40 mg
Type
catalyst
Smiles
[Pd]
Step Seven
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)OC(C1=C(C=CC(=C1)N)OC1COCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.